1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

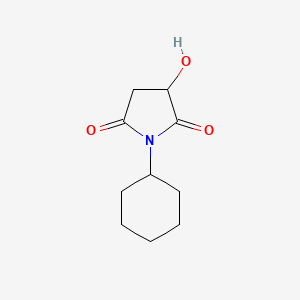

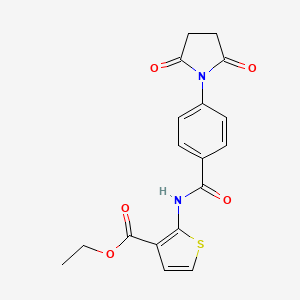

“1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 91252-70-9 . It has a molecular weight of 197.23 . The compound is in the form of a powder and has a melting point of 151-152 . The IUPAC name for this compound is 1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives, such as “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors . For instance, one synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride (SOCl2) .

Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is represented by the InChI code: 1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 . This indicates that the compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .

Physical And Chemical Properties Analysis

“1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is a powder with a melting point of 151-152 . It has a molecular weight of 197.23 .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione serves as a pivotal intermediate in the synthesis of complex organic compounds. For example, its role in the Mn(III)-promoted annulation of enol ethers and esters to fused or spiro 2-cyclopentenones demonstrates its versatility in facilitating ring closure and cyclization reactions, contributing to the development of hydrindenone derivatives (Corey & Ghosh, 1987).

Antidiabetic Activity

The compound's utility extends to the medicinal chemistry domain, where derivatives of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione, such as dispiropyrrolidines, have been synthesized and evaluated for their antidiabetic properties. These studies involve 1,3-dipolar cycloaddition reactions with thiazolidinedione and rhodanine derivatives, indicating potential therapeutic applications for diabetes management (Murugan, Anbazhagan, Lingeshwaran, & Narayanan, 2009).

Structural and Mechanistic Insights

Research on 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione also encompasses structural studies, offering insights into the molecule's behavior in different chemical contexts. For instance, investigations into 3-acylpyrrolidine-2,4-diones (tetramic acids) reveal the existence of these compounds in solution as pairs of internal and external tautomers, enhancing our understanding of their structural dynamics and reactivity (Nolte, Steyn, & Wessels, 1980).

Environmental and Biological Degradation

Further, the compound's derivatives are studied for their roles in the degradation of environmental and biological compounds. Cyclohexane-1,2-dione hydrolase from Azoarcus sp., a ThDP-dependent enzyme, exemplifies the biological breakdown of cyclic compounds, highlighting the ecological relevance of these chemical processes (Steinbach et al., 2011).

Safety and Hazards

The safety information for “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Propriétés

IUPAC Name |

1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVIMIYSWZECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)

![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)

![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)

![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)

![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)